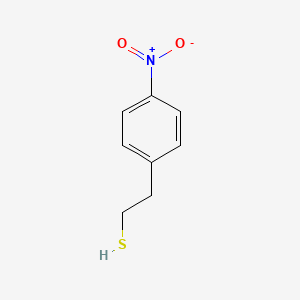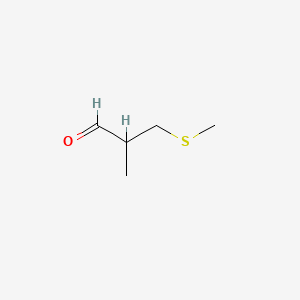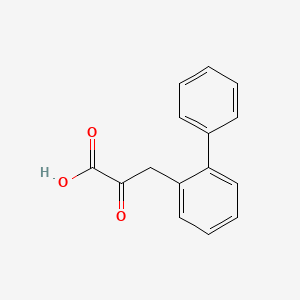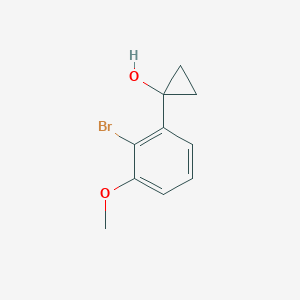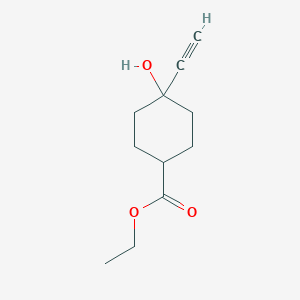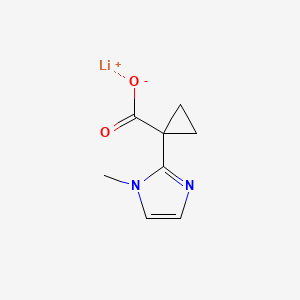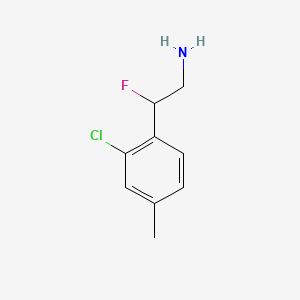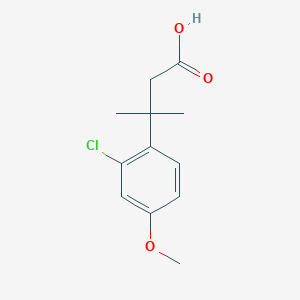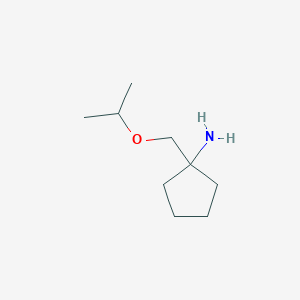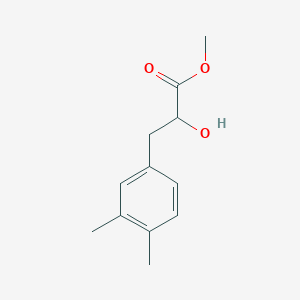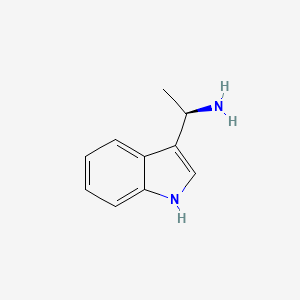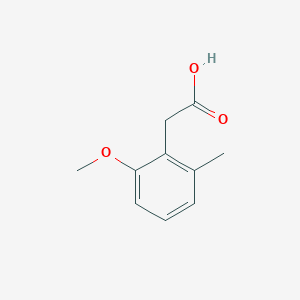
2-(2-Methoxy-6-methylphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxy-6-methylphenyl)acetic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a methoxy group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-(2-Methoxy-6-methylphenyl)acetic acid involves the hydrolysis of methoxybenzyl cyanide in the presence of concentrated sulfuric acid. The reaction is carried out at temperatures ranging from 90°C to 150°C. The process involves adding methoxybenzyl cyanide slowly into the sulfuric acid, followed by heat preservation and reflux reaction .
Industrial Production Methods
Industrial production of methoxyacetic acid, a related compound, typically involves the oxidation of methyl glycol with air or oxygen in the presence of platinum catalysts. This reaction is conducted in an aqueous solution at a pH value of ≤ 7 and temperatures around 50°C, yielding up to 95% of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxy-6-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenylacetic acids.
Aplicaciones Científicas De Investigación
2-(2-Methoxy-6-methylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxy-6-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of tumor cells by interfering with cellular metabolism and signaling pathways . It may also act on enzymes involved in oxidative and reductive processes, thereby affecting various biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyphenylacetic acid: Similar in structure but lacks the methyl group.
Methoxyacetic acid: A simpler derivative with a methoxy group attached to the acetic acid.
Uniqueness
2-(2-Methoxy-6-methylphenyl)acetic acid is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Propiedades
Número CAS |
151858-71-8 |
|---|---|
Fórmula molecular |
C10H12O3 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
2-(2-methoxy-6-methylphenyl)acetic acid |
InChI |
InChI=1S/C10H12O3/c1-7-4-3-5-9(13-2)8(7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) |
Clave InChI |
MPCJTEVRQQHUSK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)OC)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]aceticacid,bis(trifluoroaceticacid)](/img/structure/B13610080.png)
